molecular formula C21H15ClN6O2S2 B2391053 2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 536714-50-8

2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No. B2391053
M. Wt: 482.96
InChI Key: DTTRPOPCIFWBQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C21H15ClN6O2S2 and its molecular weight is 482.96. The purity is usually 95%.
BenchChem offers high-quality 2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Compound Synthesis

Researchers have developed methods for synthesizing various acetamide derivatives with potential applications in medicinal chemistry. For instance, novel derivatives were prepared through carbodiimide condensation catalysis, identified by IR, 1H NMR, and elemental analyses, demonstrating the compound's utility in creating new chemical entities (P. Yu et al., 2014).

Antibacterial and Anti-inflammatory Potential

Some studies have synthesized and evaluated certain derivatives for their antibacterial activity against gram-positive and gram-negative bacteria, such as S. aureus and E. coli, showing moderate to good activity. Additionally, QSAR studies highlighted the structural and physicochemical parameters contributing to this activity (N. Desai et al., 2008). Other research focused on anti-inflammatory activities, finding that certain thiazolopyrimidine derivatives exhibited moderate anti-inflammatory effects (B. Tozkoparan et al., 1999).

Photovoltaic Efficiency and Ligand-Protein Interactions

A study explored the photovoltaic efficiency of benzothiazolinone acetamide analogs, suggesting their potential use as photosensitizers in dye-sensitized solar cells (DSSCs) due to good light harvesting efficiency and free energy of electron injection. The study also investigated the non-linear optical activity and molecular docking with Cyclooxygenase 1 (COX1), indicating some compounds' promising binding affinity (Y. Mary et al., 2020).

Insecticidal Activities

Research into heterocycles incorporating a thiadiazole moiety against the cotton leafworm, Spodoptera littoralis, revealed that new compounds displayed insecticidal potential. These findings underscore the versatility of such derivatives in developing agricultural pesticides (A. Fadda et al., 2017).

properties

IUPAC Name

2-[[3-(4-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN6O2S2/c1-11-26-27-20(32-11)24-16(29)10-31-21-25-17-14-4-2-3-5-15(14)23-18(17)19(30)28(21)13-8-6-12(22)7-9-13/h2-9,23H,10H2,1H3,(H,24,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTTRPOPCIFWBQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Cl)NC5=CC=CC=C53
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN6O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

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